7-Aminotetrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol is a chemical compound with the molecular formula C4H4N6O . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines has been developed .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol has an average mass of 152.114 Da and a monoisotopic mass of 152.044662 Da .Scientific Research Applications
Synthesis and Dye Applications
A novel synthesis method for 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol has led to the creation of a series of arylazo disperse dyes. These dyes, derived from the compound, have been studied for their absorption spectra, demonstrating the compound's utility in developing new materials with potential applications in dyeing and coloration technologies (Liu et al., 2013).
Chemical Synthesis
The compound has been utilized in the three-component synthesis of dihydrotetrazolo[1,5-a]pyrimidines, showcasing its versatility in creating complex molecules. This method opens avenues for synthesizing various chemically significant structures with potential applications in medicinal chemistry and material science (Fedorova et al., 2003).
Antiviral Research
In antiviral research, a derivative of 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol has been identified as a potent inhibitor of the hepatitis C virus (HCV). The development of this derivative could contribute to new therapeutic options for treating HCV infections (Hwang et al., 2012).
Pharmaceutical Development
The compound has been involved in the synthesis of novel pharmaceuticals, including the development of anti-inflammatory agents and drugs with potential neuroprotective effects. These findings underscore the compound's role in advancing drug discovery and development (Jismy et al., 2021).
Analgesic Properties
Research into dihydrotetrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as analgesic compounds. These studies suggest the possibility of developing new pain management solutions based on modifications of the 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol structure (Gein et al., 2021).
Multicomponent Synthesis
The compound is a key ingredient in multicomponent synthesis processes, highlighting its utility in creating a variety of chemical structures efficiently. This approach facilitates the discovery and development of new compounds with potential applications across several fields of chemistry and pharmacology (Tkachenko et al., 2019).
properties
IUPAC Name |
7-amino-4H-tetrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-2-1-3(11)6-4-7-8-9-10(2)4/h1H,5H2,(H,6,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDHTWBHWLTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NN=N2)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267035 | |
Record name | 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol | |
CAS RN |
1451362-64-3 | |
Record name | 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451362-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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